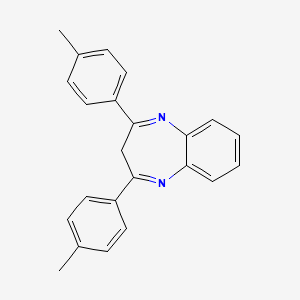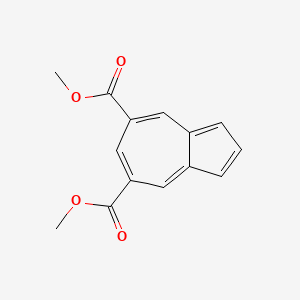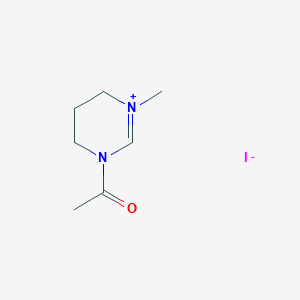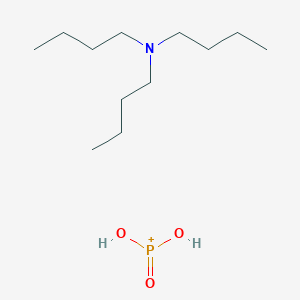
N,N-dibutylbutan-1-amine;dihydroxy(oxo)phosphanium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-dibutylbutan-1-amine;dihydroxy(oxo)phosphanium is a compound that combines an amine and a phosphonium group
準備方法
Synthetic Routes and Reaction Conditions
-
Amine Synthesis: : The preparation of N,N-dibutylbutan-1-amine typically involves the alkylation of butan-1-amine with butyl halides under basic conditions. A common method is to react butan-1-amine with butyl bromide in the presence of a base like sodium hydroxide or potassium carbonate.
-
Phosphonium Salt Formation: : The dihydroxy(oxo)phosphanium part can be synthesized by reacting phosphorus oxychloride (POCl3) with water under controlled conditions to form dihydroxyphosphine oxide. This intermediate can then be reacted with the amine to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale alkylation reactions using continuous flow reactors to ensure consistent product quality and yield. The phosphonium salt formation would be optimized for safety and efficiency, possibly using automated systems to handle the reactive intermediates.
化学反応の分析
Types of Reactions
-
Oxidation: : N,N-dibutylbutan-1-amine can undergo oxidation reactions, particularly at the amine group, forming N-oxides.
-
Reduction: : The compound can be reduced to form secondary amines or even primary amines under strong reducing conditions.
-
Substitution: : The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halides or tosylates can be used as leaving groups in substitution reactions.
Major Products
Oxidation: N,N-dibutylbutan-1-amine N-oxide.
Reduction: Dibutylamine or butylamine.
Substitution: Various substituted amines depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, N,N-dibutylbutan-1-amine;dihydroxy(oxo)phosphanium is used as a reagent in organic synthesis, particularly in the formation of complex amine structures. It can also act as a ligand in coordination chemistry, forming complexes with transition metals.
Biology
In biological research, this compound can be used to study the effects of amine and phosphonium groups on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine
Industry
In industry, this compound can be used in the production of specialty chemicals, including surfactants, catalysts, and intermediates for polymer production.
作用機序
The mechanism of action for N,N-dibutylbutan-1-amine;dihydroxy(oxo)phosphanium involves its interaction with molecular targets through its amine and phosphonium groups. These interactions can affect various biochemical pathways, including enzyme activity and signal transduction.
類似化合物との比較
Similar Compounds
Tributylamine: Similar in structure but lacks the phosphonium group.
Tetraethylammonium: Contains a quaternary ammonium group instead of a phosphonium group.
Phosphonium Salts: Various phosphonium salts with different alkyl groups.
Uniqueness
N,N-dibutylbutan-1-amine;dihydroxy(oxo)phosphanium is unique due to the combination of an amine and a phosphonium group, which imparts distinct chemical and biological properties not found in simpler amines or phosphonium salts.
特性
CAS番号 |
116113-32-7 |
|---|---|
分子式 |
C12H29NO3P+ |
分子量 |
266.34 g/mol |
IUPAC名 |
N,N-dibutylbutan-1-amine;dihydroxy(oxo)phosphanium |
InChI |
InChI=1S/C12H27N.HO3P/c1-4-7-10-13(11-8-5-2)12-9-6-3;1-4(2)3/h4-12H2,1-3H3;(H-,1,2,3)/p+1 |
InChIキー |
SDPQEMWEWRFKIE-UHFFFAOYSA-O |
正規SMILES |
CCCCN(CCCC)CCCC.O[P+](=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


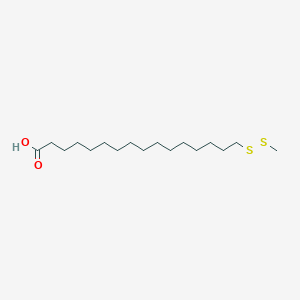

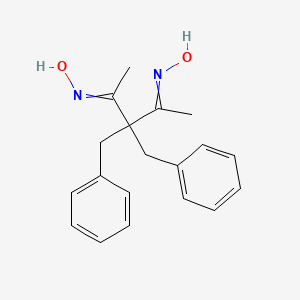
![[2-Chloro-3,6-difluoro-4-(trifluoromethyl)phenyl]hydrazine](/img/structure/B14310542.png)
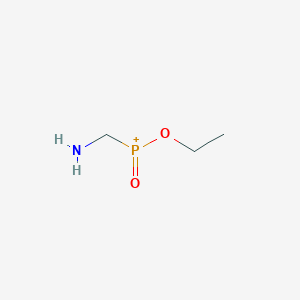
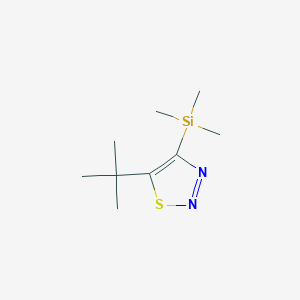

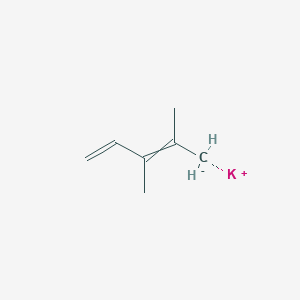
![{1-[(Pyridin-4-yl)methyl]-4,5-dihydro-1H-imidazol-2-yl}cyanamide](/img/structure/B14310553.png)

![2-(1-Aminobutylidene)-5-[2-(ethanesulfinyl)propyl]cyclohexane-1,3-dione](/img/structure/B14310569.png)
